Coutaric acid, a hydroxycinnamic acid derivative, commonly exists as two isomers: trans-coutaric acid and cis-coutaric acid. It is naturally found in various plants, particularly in grapes (Vitis vinifera L.) [, , , , , , , , , , , , ] and wines produced from them [, , , , , , , , , , , , , , , ]. It primarily exists in a trans configuration in grapes but can isomerize to the cis form during winemaking processes [, , ].
Coutaric acid belongs to the larger family of phenolic compounds and plays a crucial role in the flavor, color, and aging potential of wines [, , , , , , , ]. Its concentration varies significantly depending on the grape variety, vineyard location (terroir), and winemaking techniques employed [, , , , , , , ].
Coutaric acid is primarily found in various plant species, particularly those in the legume family. It is classified as a hydroxycinnamic acid and is structurally related to other phenolic compounds such as p-coumaric acid and ferulic acid. These compounds are known for their role in plant defense mechanisms and their potential health benefits in humans due to their antioxidant properties.
Coutaric acid can be synthesized through several methods:
Coutaric acid has a molecular formula of C_10H_10O_4 and features a distinctive structure characterized by:
The structural formula can be represented as follows:
This molecular configuration allows coutaric acid to participate in various biochemical pathways.
Coutaric acid is involved in several significant chemical reactions:
The mechanism of action of coutaric acid primarily revolves around its antioxidant properties. It scavenges free radicals, thereby preventing oxidative stress within biological systems. This action is facilitated by the hydroxyl groups that donate electrons to neutralize reactive oxygen species, contributing to its potential health benefits such as anti-inflammatory effects and protection against chronic diseases .
Coutaric acid exhibits several notable physical and chemical properties:
These properties make it suitable for various applications in food, pharmaceuticals, and cosmetics.
Coutaric acid has diverse applications across multiple fields:
Coutaric acid exhibits phylogenetically constrained distribution patterns, with the highest concentrations observed in the Vitaceae family. Among Vitis taxa, its occurrence and abundance vary significantly:
Table 1: Taxonomic Distribution and Concentrations of Coutaric Acid
Plant Species | Tissue | Concentration Range | Key Varietal/Clade Differences | Analysis Method |
---|---|---|---|---|
Vitis vinifera | Berry skin | 50–400 mg/kg FW | Higher in white vs. red varieties | HPLC-MS [1] |
Vitis labrusca | Juice | 150–800 mg/kg FW | Elevated vs. vinifera | LC-MS [3] |
Vitis amurensis | Berry | 200–600 mg/kg FW | Cold-adapted Siberian species | Phytochem screening [3] |
Vitis rotundifolia | Skin | Trace–100 mg/kg FW | Muscadine grapes (subg. Muscadinia) | Spectrophotometry [9] |
Bidens pilosa (Asteraceae) | Leaves | Detected (quant. unreported) | First report in non-Vitaceae | LC-MS [2] |
Within the genus Vitis, coutaric acid is ubiquitous but shows clade-specific trends:
The biosynthesis of coutaric acid involves coordinated action of phenylpropanoid and acyltransferase pathways:
The definitive step involves hydroxycinnamoyl-CoA:tartaric acid hydroxycinnamoyl transferase (HTT), a BAHD family acyltransferase:
p-Coumaroyl-CoA + Tartaric acid → Coutaric acid + CoA
Key enzymatic characteristics include:
Table 2: Enzymatic Components of Coutaric Acid Biosynthesis
Enzyme | Gene/Protein | Substrate Specificity | Product | Organism |
---|---|---|---|---|
Phenylalanine ammonia-lyase | PAL | L-Phenylalanine | Cinnamic acid | Universal [10] |
4-Coumaroyl-CoA ligase | 4CL | p-Coumaric/caffeic acids | Hydroxycinnamoyl-CoAs | Vitis [4] |
Hydroxycinnamoyl-CoA: tartaric acid transferase | HTT | p-Coumaroyl-CoA + tartrate | Coutaric acid | Bidens/Vitis [2] |
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